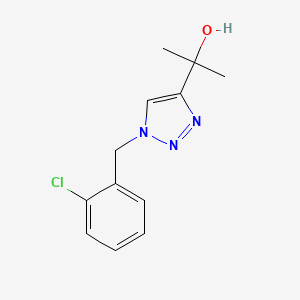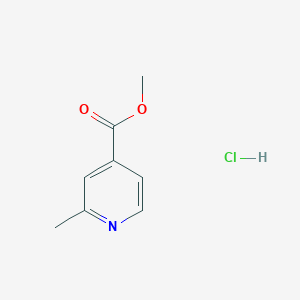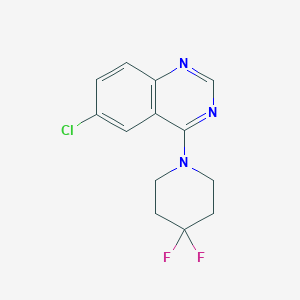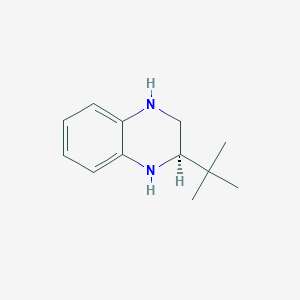
2-(1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol" is a derivative of 1,2,3-triazole, which is known for its significant biological activities. The presence of a 2-chlorobenzyl group attached to the triazole ring suggests potential for bioactivity, as halogenated triazoles have shown promising results in antifungal evaluations .
Synthesis Analysis
The synthesis of related 1,2,3-triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry. This method has been employed to create a series of compounds, including those with a 2-chlorobenzyl moiety, which have been tested for their antifungal properties against Candida species . Another paper describes the synthesis of similar derivatives using CuAAC, highlighting the importance of this method in constructing triazole-based compounds .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be extensively studied using Density Functional Theory (DFT). DFT calculations provide insights into the electronic properties and reactivity indexes of these compounds. Such theoretical investigations are crucial for understanding the behavior of these molecules at the atomic level . Additionally, the crystal structure of related compounds has been determined using single-crystal X-ray diffraction, which is then compared with the optimized structure from DFT calculations to ensure consistency .
Chemical Reactions Analysis
The triazole ring in the compound can participate in various chemical reactions due to its three nitrogen atoms, which can act as coordination sites. For instance, triazole derivatives have been used to form complexes with tin, as seen in the synthesis of tris(2-chlorobenzyl)tin derivatives . These reactions can lead to the formation of compounds with different coordination geometries and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of a chlorobenzyl group can affect the compound's polarity, solubility, and reactivity. The antifungal activity of these compounds, as mentioned earlier, is a significant chemical property that has been evaluated in vitro. The halogen substitution on the phenyl ring of the triazole has been shown to enhance antifungal activity, suggesting that modifications to the structure could yield better drug candidates . The structural characterization of related compounds has been confirmed through various spectroscopic methods, including IR, NMR, and X-ray diffraction, which are essential for understanding the compound's behavior in different environments .
Scientific Research Applications
Synthesis and Biological Activity
Antifungal Applications : The synthesis of 1,2,3-Triazole derivatives, including the compound of interest, has shown significant antifungal activity, particularly against Candida strains. One study identified that halogen-substituted triazole derivatives demonstrated the best antifungal profiles, suggesting potential for future drug development (Lima-Neto et al., 2012).
Theoretical and Structural Analysis : A study focused on synthesizing and characterizing 1-(2-chlorobenzyloxy)-3-[1,2,3]triazol-1-yl-propan-2-ol derivatives, with a theoretical investigation of their molecular and electronic properties. This research provides insights into the structural and electronic characteristics of such compounds, which could be critical in further applications (Román-Maldonado et al., 2017).
Toxicity and Cytotoxicity Assessment : A compound similar in structure was evaluated for its toxic effects in various biological models, suggesting its potential as a safe fluorescent marker for biodiesel quality control. This highlights the compound's utility in environmental and industrial applications (Pelizaro et al., 2019).
Development of Antifungal Compounds : Research on 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, closely related to the chemical , revealed high activity against Candida species, with low toxicity. This finding is significant for antifungal drug development (Zambrano-Huerta et al., 2019).
Chemical Properties and Applications
Structural Analysis for Drug Design : A study involving a similar triazole compound examined its bioactivity against α1A-adrenoceptor, combining conformational analysis and molecular docking. This research could inform the design of selective antagonists for therapeutic purposes (Xu et al., 2016).
Synthesis of Novel Fungicides : The synthesis of triazole derivatives, including 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, demonstrated significant fungicidal activities against common pathogens, emphasizing the compound's potential in agriculture (Yu et al., 2009).
Photophysical Properties for Industrial Use : The amphiphilic triazoanilines, structurally similar to the compound , were synthesized from cardanol and glycerol. Their photophysical properties allow their use in developing fluorescent biomarkers for biodiesel quality control (Pelizaro et al., 2019).
Mechanism of Action
Target of Action
Similar compounds, such as prothioconazole, are known to inhibitergosterol biosynthesis by directly binding to CYP51 (sterol 14a-demethylase) . Ergosterol is a vital component of fungal cell membranes, and its depletion can lead to cell death.
Mode of Action
The compound likely interacts with its target, CYP51, by binding to the active site of the enzyme. This binding inhibits the enzyme’s function, preventing the conversion of lanosterol to ergosterol . The resulting decrease in ergosterol disrupts the integrity of the fungal cell membrane, leading to cell death.
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting the function of CYP51, it prevents the demethylation of lanosterol, a crucial step in the production of ergosterol . This disruption leads to a decrease in ergosterol levels and an increase in 14a-methylated sterols, which are toxic to the fungal cell .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be the disruption of the fungal cell membrane’s integrity due to the decrease in ergosterol levels. This disruption can lead to cell leakage, impaired cell function, and ultimately cell death .
properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-12(2,17)11-8-16(15-14-11)7-9-5-3-4-6-10(9)13/h3-6,8,17H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMERGVTVTXWRHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3007105.png)


![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007110.png)


![N-(3,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007114.png)

![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3007117.png)


![9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3007122.png)
